molecular formula C15H17N3O2 B1512084 Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 912635-60-0

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B1512084
CAS No.: 912635-60-0
M. Wt: 271.31 g/mol
InChI Key: MJFGNVPJJNQWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate follows established International Union of Pure and Applied Chemistry principles for naming fused heterocyclic systems, specifically adhering to the Hantzsch-Widman nomenclature system. According to the Hantzsch-Widman system, heterocyclic compounds containing three to ten ring members are named by combining appropriate prefixes that denote the type and position of heteroatoms present in the ring with suffixes that determine both ring size and degree of unsaturation. The compound's name incorporates several key nomenclatural elements: the prefix "pyrrolo" indicates the presence of a pyrrole ring system, while the bracketed designation "[3,4-c]" specifies the fusion pattern between the pyrrole and pyrazole components. The "tetrahydro" designation indicates partial saturation of the ring system, specifically referring to the saturation of the pyrrole portion of the bicyclic structure.

The International Union of Pure and Applied Chemistry name "this compound" can be deconstructed systematically to understand its structural implications. The ethyl carboxylate functionality attached at position 3 represents a common ester group that enhances the compound's synthetic versatility and potential for further chemical transformations. The benzyl substituent at position 5 contributes to the molecule's lipophilic character and provides opportunities for aromatic interactions in biological systems. The numbering system follows established conventions for fused ring systems, where the pyrazole ring serves as the parent structure and numbering begins from the nitrogen atoms within this ring.

Structural Taxonomy in Heterocyclic Chemistry

This compound belongs to the broader classification of nitrogen-containing heterocyclic compounds, specifically within the subcategory of fused five-membered ring systems. Heterocyclic compounds are cyclic compounds that contain atoms of at least two different elements as members of their rings, with nitrogen heterocycles representing one of the most important classes due to their prevalence in biological systems and pharmaceutical applications. The compound exemplifies the azole family of heterocycles, which are five-membered rings containing nitrogen atoms, with pyrazoles specifically characterized by two adjacent nitrogen atoms in ortho-substitution.

The structural taxonomy places this compound within the category of bicyclic fused ring systems, where two five-membered rings share a common bond. The pyrrolo[3,4-c]pyrazole core represents a bicyclic aromatic system, which contrasts with other common fused heterocycles such as benzofused systems that combine five-membered heterocycles with six-membered benzene rings. This structural arrangement creates unique electronic properties and spatial arrangements that distinguish pyrrolopyrazole derivatives from their monocyclic counterparts. The partial saturation of the pyrrole ring (indicated by the tetrahydro designation) further modifies the electronic characteristics and conformational flexibility of the system.

Table 1: Structural Classification of this compound

Classification Category Specific Classification Structural Features
Primary Ring System Five-membered heterocycles Two adjacent nitrogen atoms
Secondary Classification Fused bicyclic system ring fusion
Saturation Level Partially saturated Tetrahydropyrrole component
Functional Groups Ester and benzyl substituents Ethyl carboxylate at position 3, benzyl at position 5
Molecular Framework Pyrrolopyrazole derivative Azole subfamily

Position Within Pyrazole-Fused Polycyclic Systems

The pyrrolopyrazole framework of this compound occupies a distinctive position within the broader landscape of pyrazole-fused polycyclic systems. Pyrazole-containing fused systems have emerged as important scaffolds in medicinal chemistry, with various fusion patterns leading to diverse biological activities and pharmacological profiles. The specific [3,4-c] fusion pattern between the pyrrole and pyrazole rings creates a unique electronic environment that differs significantly from other common pyrazole-fused systems such as pyrazolopyrimidines or pyrazoloquinolines.

Research into 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives has revealed their potential as kinase inhibitors, particularly targeting Aurora kinases with nanomolar potency. The structural features that contribute to this biological activity include the planar aromatic pyrazole ring system combined with the conformational flexibility provided by the partially saturated pyrrole ring. The bicyclic framework provides a rigid scaffold that can accommodate various substituents while maintaining favorable binding geometries for protein interactions. The electron-rich nature of the heterocyclic system, combined with the hydrogen bond acceptor and donor capabilities provided by the nitrogen atoms, creates opportunities for multiple non-covalent interactions with biological targets.

The compound's position within pyrazole-fused systems is further distinguished by its synthetic accessibility compared to more complex polycyclic pyrazole derivatives. The pyrrolopyrazole core can be efficiently constructed through established synthetic methodologies, including cyclization reactions of appropriate hydrazine derivatives with dicarbonyl compounds. This accessibility has made pyrrolopyrazole derivatives attractive targets for medicinal chemistry programs seeking to explore novel chemical space around the pyrazole pharmacophore.

Historical Evolution of Pyrrolopyrazole Derivatives

The historical development of pyrrolopyrazole derivatives, including compounds like this compound, is intrinsically linked to the broader evolution of pyrazole chemistry that began in the late nineteenth century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic investigation into this important class of heterocyclic compounds. Knorr's initial discovery occurred during attempts to synthesize quinoline derivatives with antipyretic activity, when he accidentally obtained antipyrine, a pyrazole derivative with analgesic, antipyretic, and antirheumatic properties.

The classical Knorr pyrazole synthesis, first reported in 1883, established fundamental principles for pyrazole formation that continue to influence modern synthetic approaches to pyrrolopyrazole derivatives. This method demonstrated the formation of pyrazole rings through the condensation of hydrazines with beta-dicarbonyl compounds, providing a robust foundation for subsequent developments in pyrazole chemistry. The methodology's reliability and broad substrate scope made it instrumental in the development of more complex fused pyrazole systems, including the pyrrolopyrazole framework seen in the target compound.

The evolution of pyrrolopyrazole chemistry accelerated significantly in the late twentieth and early twenty-first centuries, driven by advances in pharmaceutical research and the recognition of fused heterocycles as privileged scaffolds for drug development. Modern synthetic approaches to pyrrolopyrazole derivatives have incorporated contemporary methodologies such as palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse substituents at specific positions within the bicyclic framework. These advances have facilitated the synthesis of compounds like this compound with high levels of structural complexity and functional group tolerance.

Table 2: Historical Milestones in Pyrrolopyrazole Development

Year Milestone Researcher/Development Impact on Pyrrolopyrazole Chemistry
1883 Pyrazole nomenclature established Ludwig Knorr Foundation for systematic pyrazole chemistry
1883 Knorr pyrazole synthesis Ludwig Knorr Standard method for pyrazole formation
1898 Pechmann pyrazole synthesis Hans von Pechmann Alternative synthetic route using acetylene
1954 First natural pyrazole isolated Kosuge and Okeda Recognition of pyrazoles in nature
2006 Aurora kinase inhibitors Pharmaceutical research Medicinal applications of tetrahydropyrrolopyrazoles
2018-2023 Advanced synthetic methods Multiple research groups Modern cross-coupling and functionalization methods

Properties

IUPAC Name

ethyl 5-benzyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-15(19)14-12-9-18(10-13(12)16-17-14)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFGNVPJJNQWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740108
Record name Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912635-60-0
Record name Ethyl 1,4,5,6-tetrahydro-5-(phenylmethyl)pyrrolo[3,4-c]pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912635-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves:

  • Formation of the pyrazole ring : This is commonly achieved through the condensation of hydrazine derivatives with suitable aldehydes or ketones.
  • Cyclization step : The pyrazole intermediate undergoes intramolecular cyclization to form the pyrrolopyrazole fused ring system.
  • Functional group manipulation : Introduction of the ethyl ester group at the 3-position and benzyl substitution at the 5-position.

This approach allows for the construction of the complex fused heterocyclic framework characteristic of the target compound.

Specific Synthetic Example Using Hydrazine and Aldehydes

A common method reported involves:

  • Reacting hydrazine derivatives with benzyl-substituted aldehydes or ketones to form hydrazones.
  • Subsequent cyclization under controlled conditions to yield the tetrahydropyrrolo[3,4-c]pyrazole core.
  • Esterification or introduction of the ethyl carboxylate group is performed either before or after cyclization depending on the synthetic route.

This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.

Alternative Method: Cycloaddition Using Diazo Compounds

Another related synthetic approach, although for a closely related compound (ethyl 5-benzyl-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate), involves:

  • The reaction of ethyl diazoacetate with N-benzylmaleimide in diethyl ether.
  • The reaction proceeds via a cycloaddition mechanism, followed by workup involving partitioning between methylene chloride and water.
  • This method yields the product in excellent yield (100%) as a white solid, indicating a high efficiency of the cycloaddition approach.

While this exact compound differs slightly in oxidation state and ring saturation, the methodology highlights the utility of diazo compounds and maleimides in constructing related fused heterocycles.

Regioselective N-Alkylation and Cyclisation Strategies

In the broader context of fused nitrogen heterocycles synthesis, regioselective N-alkylation plays a crucial role:

  • Alkylation of pyrazole derivatives with agents such as 2-(chloromethyl)oxirane can lead to ring-opening and subsequent cyclization to form fused pyrazolo systems.
  • Reaction conditions such as choice of base (K2CO3, Cs2CO3, NaH), solvent (DMF, acetonitrile), temperature, and time are critical in controlling regioselectivity and yield.
  • For example, NaH in DMF at 40 °C for 5 hours provided high regioselectivity and yields for similar pyrazole derivatives.

These insights can be adapted to optimize the synthesis of this compound, especially in the alkylation and cyclization steps.

Summary Table of Preparation Methods

Method Key Reactants Reaction Conditions Yield Notes
Hydrazine condensation with aldehydes/ketones Hydrazine derivatives + benzyl aldehyde/ketone Multi-step; cyclization after hydrazone formation Moderate to High Common, flexible for substitutions
Cycloaddition of ethyl diazoacetate with N-benzylmaleimide Ethyl diazoacetate + N-benzylmaleimide Diethyl ether, room temp, 18 h 100% (for related compound) High yield; slight structural differences
Regioselective N-alkylation with 2-(chloromethyl)oxirane Pyrazole derivatives + 2-(chloromethyl)oxirane Base (NaH, Cs2CO3), DMF or ACN, 40-70 °C 24%-50% (varies by base/solvent) Useful for ring-opening and cyclization

Research Findings and Optimization Notes

  • The choice of base and solvent strongly influences regioselectivity and yield in alkylation steps.
  • NaH in DMF is particularly effective for regioselective N-alkylation leading to desired fused heterocycles.
  • Cycloaddition methods using diazo compounds offer high yields and mild conditions but may require specific substrates.
  • Multi-step condensation and cyclization remain the most versatile and widely used approach for this compound class.
  • Future research should focus on optimizing reaction times, temperatures, and purification steps to enhance yield and purity.
  • Structural modifications during synthesis can tailor biological activity and pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate exhibits significant anticancer properties. It has been shown to interact with specific molecular targets within cancer cells, potentially inhibiting tumor growth and proliferation. This interaction suggests a mechanism of action that may involve modulation of kinase pathways commonly implicated in cancer progression.

2. Synthesis of Analog Compounds

The reactivity of this compound allows for the synthesis of various analogs with modified biological properties. This versatility makes it a valuable scaffold for developing new therapeutic agents targeting different diseases .

Case Studies

Case Study 1: Inhibition of Kinase Activity

A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer cell signaling pathways. The results indicated that these compounds could serve as potential leads for developing targeted cancer therapies.

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated promising results in inhibiting bacterial growth in vitro, suggesting its potential application in treating bacterial infections.

Mechanism of Action

The mechanism by which Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be contextualized against related pyrrolopyrazole derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Availability/Status
This compound 5-benzyl, 3-ethyl ester C₁₅H₁₇N₃O₂ 279.32 High lipophilicity due to benzyl group; ester enhances reactivity. Commercially available (98% purity)
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate Unsubstituted core, 3-ethyl ester C₉H₁₁N₃O₂ 201.21 Simpler structure; lacks aromatic substituents. Discontinued
Ethyl 3-benzamido-5-benzoyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate 3-benzamido, 5-benzoyl C₂₂H₂₁N₃O₄ 391.42 Dual acylation (benzamido and benzoyl) increases steric bulk and molecular weight. Synthesized via benzoylation (97.6% yield)
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate 3-amino, 6,6-dimethyl, tert-butyl ester C₁₃H₂₂N₄O₂ 278.34 Amino and tert-butyl groups enhance solubility and stability. Available (custom synthesis)

Key Findings:

Substituent Impact: The benzyl group in the target compound enhances lipophilicity compared to the unsubstituted analog (201.21 g/mol vs. Acylated derivatives (e.g., benzamido-benzoyl in ) exhibit higher molecular weights (>390 g/mol) and steric hindrance, which may reduce reactivity but increase target specificity.

Synthetic Accessibility :

  • The unsubstituted pyrrolopyrazole ester (C₉H₁₁N₃O₂) has been discontinued commercially, highlighting challenges in sourcing simpler analogs .
  • Multi-step functionalization (e.g., benzoylation ) demonstrates the feasibility of introducing diverse groups at the 3- and 5-positions.

Functional Group Diversity: Ester vs. tert-butyl carbamate: The ethyl ester in the target compound offers hydrolytic instability, whereas the tert-butyl group in provides better protection during synthesis. Amino substituents (e.g., in ) introduce nucleophilic sites for further derivatization, unlike the benzyl or benzoyl groups.

Notes

Synthetic Considerations :

  • The benzyl and benzoyl derivatives require careful handling of acylating agents (e.g., benzoyl chloride) under controlled conditions (0–5°C) to avoid side reactions .
  • Commercial discontinuation of simpler analogs (e.g., C₉H₁₁N₃O₂) underscores the importance of custom synthesis for unlisted derivatives .

Applications: Pyrrolopyrazole scaffolds are valuable in kinase inhibitor development, as suggested by the kinome analysis in . The benzyl-substituted derivative may serve as a precursor for ATP-competitive kinase inhibitors.

Availability :

  • This compound is currently accessible (e.g., 1 g for ¥8,100) , whereas discontinued analogs may require alternative sourcing or synthesis.

Biological Activity

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS: 912635-60-0) is a compound of significant interest due to its unique structural features and potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2C_{15}H_{17}N_{3}O_{2} with a molecular weight of approximately 271.32 g/mol. The compound features a fused ring system that includes a tetrahydropyrrole and pyrazole moiety, which contributes to its biological activity and allows for the synthesis of various analogs with modified properties .

Synthesis

The synthesis of this compound typically involves multi-step processes. One common method includes the reaction of 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid ethyl ester with hydrazine hydrate in acetic acid under controlled conditions .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antitumor activity. This compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance:

  • In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit proliferation effectively. In particular, it has been tested against A549 lung cancer cells with promising results indicating growth inhibition .

Anti-inflammatory and Antibacterial Properties

Beyond its antitumor potential, pyrazole derivatives including this compound have been evaluated for anti-inflammatory and antibacterial activities. These compounds often target specific signaling pathways involved in inflammation and microbial resistance. The SAR studies suggest that modifications to the structure can enhance these activities significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the benzyl group enhances lipophilicity and may improve cellular uptake. Additionally:

Compound Activity IC50 (μM) Notes
Ethyl 5-benzyl-1H-pyrazolo[3,4-c]pyrazole-3-carboxylateAntitumor49.85Induces apoptosis in A549 cells
Isoxazole pyrazole carboxylateAntifungalNot specifiedExhibits notable antifungal activity
1-Acetyl-5-benzoyl-pyrazolo[3,4-c]pyrazoleAnticancerStrongAcetyl group enhances activity

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Lung Cancer Cells : In a study assessing the cytotoxic effects on A549 lung cancer cells, the compound showed significant inhibition with an IC50 value of approximately 49.85 μM. This study highlighted its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory properties revealed that modifications to the ethoxy group led to enhanced inhibition of pro-inflammatory cytokines in vitro models.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate?

Answer: The synthesis typically involves cyclocondensation reactions. For example, reacting acylated intermediates with hydrazine derivatives under reflux conditions. A key method includes:

  • Dissolving ethyl 3-benzamido-5-benzoyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate in methanol and triethylamine, followed by stirring at room temperature to yield the product .
  • Monitoring reaction progress via TLC (ethyl acetate/light petroleum, 1:1) to confirm completion .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR/IR/MS : Confirm molecular structure and functional groups (e.g., ester, benzyl substituents) .
  • X-ray crystallography : Resolve the three-dimensional structure, including hydrogen-bonding networks. For example, slow evaporation of ethanol yields crystals suitable for X-ray analysis, with refinement using full covariance matrices to estimate displacement parameters .

Q. What preliminary biological activities have been reported for this compound?

Answer:

  • Kinase inhibition : Derivatives like PHA-739358 (a structurally related compound) show Aurora kinase inhibition, suggesting potential anticancer applications .
  • Receptor antagonism : Analogues with trifluoromethyl substitutions exhibit enhanced lipophilicity and P2X7 receptor antagonism (IC₅₀ = 18–40 nM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while methanol/ethanol facilitate crystallization .
  • Catalyst use : Additives like DIEA (diisopropylethylamine) enhance acylation efficiency .
  • Temperature control : Low temperatures (0–5°C) reduce side reactions during acetyl chloride additions .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Answer:

  • Trifluoromethyl vs. benzyl groups : The trifluoromethyl group increases lipophilicity (logP) by ~0.5 units, enhancing membrane permeability compared to simpler methyl derivatives .
  • Stereochemistry : Substituent orientation (e.g., R-configuration in methoxy groups) significantly affects kinase binding affinity. Computational docking studies (e.g., AutoDock Vina) can predict optimal conformations .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

Answer:

  • High-resolution X-ray refinement : Use anisotropic displacement parameters and hydrogen-bond geometry analysis (e.g., O—H⋯N bonds at 2.8–3.0 Å) to validate structural models .
  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts to identify discrepancies caused by dynamic effects (e.g., tautomerism) .

Q. How can derivatives be designed for targeted therapeutic applications (e.g., anticancer agents)?

Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, carbamoyl) at the 5-position to enhance kinase selectivity .
  • Prodrug strategies : Replace the ethyl ester with a pivaloyloxymethyl group to improve oral bioavailability .

Methodological Recommendations

  • Synthesis : Prioritize reflux conditions in ethanol for cyclization steps, with TLC monitoring .
  • Characterization : Combine X-ray crystallography with DFT calculations to resolve ambiguous NOESY correlations .
  • Biological testing : Use orthogonal assays (e.g., FRET for kinase activity, patch-clamp for ion channels) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.